Chonglou saponin I

CAS No.:

Cat. No.: VC16025528

Molecular Formula: C44H70O16

Molecular Weight: 855.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H70O16 |

|---|---|

| Molecular Weight | 855.0 g/mol |

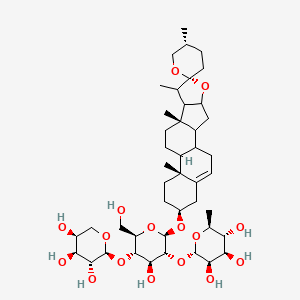

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

| Standard InChI | InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24?,25?,26?,27+,28?,29-,30?,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |

| Standard InChI Key | HSOMTBUZSIVDQK-SXIAEAMASA-N |

| Isomeric SMILES | C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |

| Canonical SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

Introduction

Chemical Properties and Structural Characteristics

Chonglou saponin I belongs to the steroidal saponin class, characterized by a hydrophobic spirostanol aglycone backbone linked to oligosaccharide chains. Its structure consists of a cyclopentanoperhydrophenanthrene core, with hydroxyl groups at positions C-3 and C-26, and a sugar moiety attached via β-glycosidic bonds . The compound’s amphiphilic nature, resulting from the combination of a lipophilic steroid backbone and hydrophilic sugar groups, enhances its bioavailability and membrane interaction capabilities .

Molecular Specifications

-

Molecular Formula:

-

Molecular Weight: 855.02 g/mol

-

CAS Registry Number: 50773-41-6

The sugar moiety typically includes glucose, rhamnose, and arabinose residues, which influence its solubility and biological activity . Structural analogs, such as Polyphyllin D and Paris H, share similar aglycone structures but differ in glycosylation patterns, leading to variations in potency and target specificity .

Pharmacological Activities

Anticancer Effects

Chonglou saponin I exhibits broad-spectrum antitumor activity against lung, breast, colon, and liver cancers. In non-small cell lung cancer (NSCLC) A549 cells, it induces G1 phase cell cycle arrest and apoptosis at concentrations as low as 0.5 mg/mL . A dose-dependent reduction in cell viability has been observed, with IC50 values ranging from 1.2 to 2.5 µM depending on the cancer type .

Table 1: Antiproliferative Effects of Chonglou Saponin I in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| A549 (NSCLC) | 1.5 | G1 arrest, apoptosis | |

| HepG2 (Liver) | 2.1 | Caspase-3 activation | |

| MCF-7 (Breast) | 2.5 | PI3K/Akt inhibition |

Apoptosis Induction

The compound upregulates pro-apoptotic proteins (Bax, caspase-3, caspase-9) and downregulates anti-apoptotic Bcl-2, leading to mitochondrial membrane depolarization and cytochrome c release . In gastric cancer cells, it increases cleaved caspase-3 levels by 3.5-fold compared to controls, accompanied by a 40% reduction in Bcl-2 expression .

Anti-Inflammatory and Immunomodulatory Actions

Chonglou saponin I suppresses NF-κB and MAPK signaling, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production by 60–70% in macrophage models . These effects suggest potential applications in inflammatory diseases and adjuvant cancer therapy.

Mechanisms of Action

PI3K/Akt/mTOR Pathway Inhibition

Chonglou saponin I inhibits phosphorylation of PI3K (Ser473), Akt (Thr308), and mTOR, disrupting downstream targets such as p70S6K and 4EBP1 . In A549 cells, treatment with 2.0 mg/mL RPS (containing Chonglou saponin I) reduces p-Akt/Akt ratios by 65%, correlating with G1 arrest and apoptosis .

p53-p21 Axis Activation

The compound stabilizes wild-type p53, increasing its cellular levels by 2.8-fold and upregulating p21 expression by 3.2-fold . This cascade induces cyclin-dependent kinase (CDK) inhibition, blocking G1/S phase transition.

Table 2: Effects of Chonglou Saponin I on Cell Cycle Regulation in A549 Cells

Research Findings and Clinical Implications

In Vitro Studies

-

A549 Lung Cancer Cells: Chonglou saponin I (2.0 mg/mL) increases Bax/Bcl-2 ratios from 0.3 to 2.1 and reduces CDK2 expression by 55% .

-

HepG2 Hepatocellular Carcinoma: The compound decreases cyclin B1 and CDK1 levels by 40%, inducing G2/M arrest .

Synergistic Effects

Combination with paclitaxel enhances cytotoxicity in breast cancer models, reducing IC50 values by 35% compared to monotherapy . This synergy is attributed to dual inhibition of PI3K/Akt and tubulin polymerization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume